molecular formula C10H22BrO3P B604920 10-Bromodecylphosphonic acid CAS No. 934985-98-5

10-Bromodecylphosphonic acid

Cat. No.: B604920
CAS No.: 934985-98-5
M. Wt: 301.16
InChI Key: PZKCVYRQOBKBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromodecylphosphonic acid is a biochemical used for proteomics research . It is also known as a non-PEG crosslinker .


Synthesis Analysis

The synthesis of phosphonic acids, such as this compound, is a critical aspect of numerous research projects. The dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure (a two-step reaction that involves bromotrimethylsilane followed by methanolysis) are considered the best methods to prepare phosphonic acids .


Molecular Structure Analysis

The molecular formula of this compound is C10H22BrO3P . It contains a total of 36 bonds, including 14 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 2 hydroxyl groups, and 1 phosphonate .

Scientific Research Applications

  • Synthesis of Analogues and Derivatives : Phosphonic acid derivatives, including those similar to 10-Bromodecylphosphonic acid, are synthesized for use in organic chemistry and pharmacology. For instance, α-Alkenyl Phosphonic Acid Derivatives of Purines and Pyrimidines have been synthesized for potential applications in medicinal chemistry (Lazrek et al., 1998).

  • Pharmacological Applications : Organic phosphonic acids and esters, including ω-bromoalkylphosphonates, are of interest in pharmacology for the development of novel drugs and for functionalizing conductive metal-oxides (Forchetta et al., 2021).

  • Surface Functionalization : Phosphonic acids are used in the functionalization of surfaces, such as zinc oxide, for applications in biosensors and optoelectronic devices. This functionalization is achieved through self-assembled monolayers (Zhang et al., 2010).

  • Environmental Impact Studies : The environmental fate and degradation of phosphonates, including bromoalkylphosphonates, are studied to understand their impact on ecosystems and water systems (Lesueur et al., 2005).

  • Electrical and Biological Sensors : Organophosphonic acid self-assembled monolayers on oxide surfaces are increasingly used in electrical and biological sensor applications, where molecular organization and electron transport measurements are crucial (Dubey et al., 2010).

  • Proton Conductivity : Certain phosphonate frameworks demonstrate high proton conductivity and are studied for potential use in solid electrolytes and fuel cells (Ramaswamy et al., 2015).

Mechanism of Action

Target of Action

10-Bromodecylphosphonic acid is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound contains a bromine group and a phosphonic acid group . The bromine group is a good leaving group and easily undergoes substitution reactions . It interacts with its targets (proteins) by forming a covalent bond, which leads to the recruitment of an E3 ubiquitin ligase to the target protein . This results in the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By recruiting an E3 ubiquitin ligase to a target protein, this compound facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .

Pharmacokinetics

It’s worth noting that the compound’s solubility can be influenced by the presence of a hydrophilic peg linker, which can increase its solubility in aqueous media and improve its hydrophilicity .

Result of Action

The primary result of the action of this compound is the degradation of its target proteins . This can have various effects at the molecular and cellular level, depending on the specific function of the degraded protein.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or proteins in the environment can potentially interfere with the compound’s ability to bind to its target proteins .

Safety and Hazards

10-Bromodecylphosphonic acid may cause respiratory irritation and skin irritation. It also causes serious eye irritation. It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes .

Properties

IUPAC Name

10-bromodecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22BrO3P/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14/h1-10H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKCVYRQOBKBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.